
(2S)-2,6,6-Trimethylheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,6,6-Trimethylheptan-1-ol is an organic compound belonging to the class of alcohols It is characterized by its unique structure, which includes a heptane backbone with three methyl groups attached at the second and sixth positions, and a hydroxyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,6,6-Trimethylheptan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2S)-2,6,6-Trimethylheptan-2-one, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions to ensure the selective reduction of the ketone to the alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity of the desired alcohol.
Chemical Reactions Analysis
Types of Reactions: (2S)-2,6,6-Trimethylheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming the corresponding alkyl halides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in sulfuric acid (Jones reagent) or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: (2S)-2,6,6-Trimethylheptan-2-one or (2S)-2,6,6-Trimethylheptanoic acid.
Reduction: (2S)-2,6,6-Trimethylheptane.
Substitution: (2S)-2,6,6-Trimethylheptyl chloride or bromide.
Scientific Research Applications
(2S)-2,6,6-Trimethylheptan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in stereoselective synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used as a solvent and an intermediate in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which (2S)-2,6,6-Trimethylheptan-1-ol exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the hydrophobic heptane backbone allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
(2R)-2,6,6-Trimethylheptan-1-ol: The enantiomer of (2S)-2,6,6-Trimethylheptan-1-ol, differing in the spatial arrangement of the hydroxyl group.
2,6,6-Trimethylheptane: The fully reduced form of the compound, lacking the hydroxyl group.
2,6,6-Trimethylheptan-2-one: The oxidized form of the compound, with a ketone group instead of the hydroxyl group.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of the hydroxyl group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(2S)-2,6,6-trimethylheptan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-9(8-11)6-5-7-10(2,3)4/h9,11H,5-8H2,1-4H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBBWOCOOGRGQP-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4,5-TRIMETHOXY-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]BENZAMIDE](/img/structure/B2947241.png)

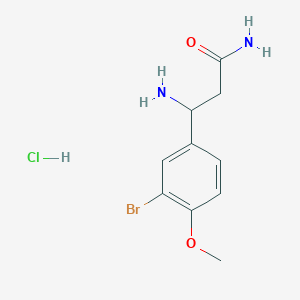
![N-(4-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2947248.png)
![2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2947249.png)
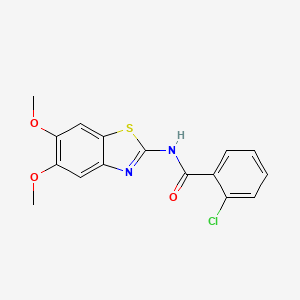
![2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2947253.png)
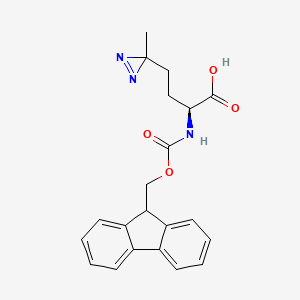

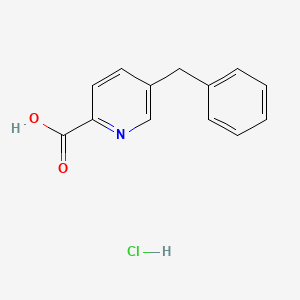
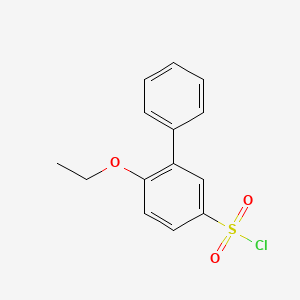
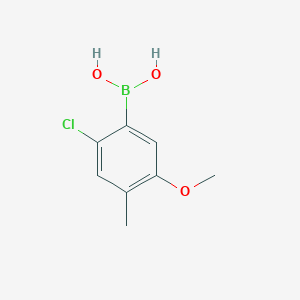
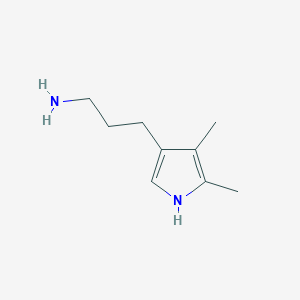
![3-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2947264.png)
